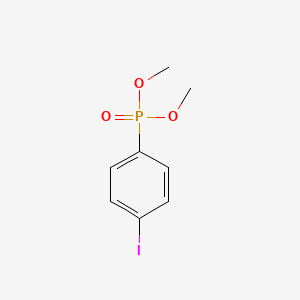

Dimethyl (4-iodophenyl)phosphonate

Description

Properties

CAS No. |

61110-78-9 |

|---|---|

Molecular Formula |

C8H10IO3P |

Molecular Weight |

312.04 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-4-iodobenzene |

InChI |

InChI=1S/C8H10IO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI Key |

IONOWHWXOWCHBM-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1=CC=C(C=C1)I)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the formation of a phosphonate ester linked to a 4-iodophenyl group. Two main strategies are commonly employed:

- Michaelis–Arbuzov Reaction : This classical method involves the reaction of an aryl halide (in this case, 4-iodobenzene derivatives) with trialkyl phosphites to yield dialkyl arylphosphonates.

- Cross-Coupling Reactions : Palladium- or copper-catalyzed coupling of aryl iodides with dialkyl phosphites or related phosphorus reagents to form the phosphonate bond.

Michaelis–Arbuzov Reaction Optimization

A recent comprehensive study on phosphonate synthesis using the Michaelis–Arbuzov reaction highlighted the preparation of dialkyl haloalkylphosphonates, which are structurally related to arylphosphonates like this compound. This study demonstrated:

- The use of triisopropyl phosphite with haloalkyl halides under microwave-assisted conditions to achieve high yields (up to 89.2%) and high purity.

- The reaction is highly sensitive to solvent choice; aromatic solvents such as toluene and xylene severely inhibit the reaction, while polar aprotic solvents like acetonitrile and dimethylformamide have minor effects.

- Solvent-free conditions or acetonitrile as solvent are preferred for optimal yields and scalability.

Although this study focused on haloalkylphosphonates, the principles are applicable to aryl iodides like 4-iodophenyl derivatives, suggesting that Michaelis–Arbuzov conditions can be optimized similarly for this compound synthesis.

Palladium-Catalyzed Cross-Coupling for Arylphosphonates

A more direct and selective method for synthesizing arylphosphonates involves palladium-catalyzed coupling of aryl iodides with dialkyl phosphites. Key findings from recent literature include:

- Use of palladium acetate [Pd(OAc)2] as a catalyst with triphenylphosphine (PPh3) as a ligand in the presence of potassium carbonate base and toluene solvent at 100 °C for 12 hours yielded high conversion and regioselectivity in related phosphonate syntheses.

- Optimization studies revealed that 10 mol % Pd(OAc)2 with 20 mol % PPh3 and K2CO3 base gave nearly quantitative conversion with 82% isolated yield for similar arylphosphonate derivatives.

- Lower catalyst loading (5 mol %) reduced conversion but maintained selectivity.

- Other bases such as triethylamine and diisopropylamine also supported the reaction effectively.

- Solvent screening showed that toluene, acetonitrile, and DMF were suitable, with toluene preferred for regioselectivity.

Example Synthetic Route for this compound

A plausible synthetic route based on the above methodologies is:

- Starting Material : 4-iodobenzyl alcohol or 4-iodophenol derivative.

- Phosphonochloridate Intermediate Formation : Reaction of diethyl phosphite with oxalyl chloride to form phosphonochloridate.

- Substitution Reaction : Reaction of 4-iodophenol with the phosphonochloridate intermediate in the presence of triethylamine to yield the corresponding dialkyl (4-iodophenyl)phosphonate.

- Ester Exchange (if needed) : Conversion of dialkyl phosphonate esters to dimethyl esters via transesterification or direct use of dimethyl phosphite in the initial Michaelis–Arbuzov step.

Data Table Summarizing Key Reaction Conditions and Yields

| Entry | Catalyst & Loading | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (10 mol %) | PPh3 (20 mol %) | K2CO3 | Toluene | 100 | 12 | 82 | High regioselectivity, full conversion |

| 2 | Pd(OAc)2 (5 mol %) | PPh3 (10 mol %) | K2CO3 | Toluene | 100 | 12 | ~30 | Lower conversion |

| 3 | Pd(TFA)2 (10 mol %) | PPh3 (20 mol %) | K2CO3 | Toluene | 80-100 | 12-16 | 35-45 | Low conversion, regioselectivity issues |

| 4 | None (Michaelis–Arbuzov) | N/A | N/A | Solvent-free | 190 | 2.5 h | 89 | For haloalkylphosphonates, high yield |

| 5 | CuI + 1,10-phenanthroline | N/A | Et3N | Toluene | 120 | 1-2 | Moderate | Ullmann-type coupling for related arylphosphonates |

Note: Data adapted and generalized from studies on arylphosphonates and related phosphonate compounds.

Research Discoveries and Perspectives

Regioselectivity Control : Intramolecular Heck cross-coupling reactions involving phosphonate intermediates demonstrate that catalyst choice and reaction conditions critically influence regioselectivity and yield. Pd(OAc)2 with PPh3 ligand in toluene at 100 °C is optimal for selective formation of six-membered ring phosphonate derivatives, which parallels the synthesis of this compound.

Solvent Effects : Solvent choice dramatically affects the Michaelis–Arbuzov reaction efficiency. Aromatic solvents inhibit the reaction, while polar aprotic solvents and solvent-free conditions favor higher yields and purity.

Challenges with Thiol-Containing Phosphonates : Synthesis of phosphonate derivatives bearing thiol groups is complicated by oxidation to disulfides, which may affect coupling efficiency. This is relevant when designing functionalized phosphonates derived from 4-iodophenyl precursors.

Green Chemistry Considerations : Recent advances emphasize solvent-free or minimal solvent methods and microwave-assisted reactions to improve sustainability and scalability in phosphonate synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

Substitution: Formation of substituted phenyl phosphonates.

Oxidation: Formation of phosphonic acids.

Reduction: Formation of phosphine oxides.

Cross-Coupling: Formation of biaryl compounds.

Scientific Research Applications

Dimethyl (4-iodophenyl)phosphonate has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Utilized in the preparation of functionalized materials and polymers.

Biological Studies: Investigated for its potential biological activities and interactions with enzymes.

Mechanism of Action

The mechanism of action of dimethyl (4-iodophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Yield and Melting Point

The table below compares dimethyl (4-iodophenyl)phosphonate with structurally analogous compounds bearing different para-substituents on the phenyl ring:

Key Observations :

- Yield Trends: Electron-withdrawing substituents (e.g., NO$_2$) and bulky halogens (I, Br) correlate with lower yields, likely due to steric hindrance and reduced reactivity during synthesis .

- Melting Points: Larger halogens (I, Br) and polar groups (Cl, NO$_2$) increase melting points, suggesting stronger intermolecular forces (e.g., halogen bonding, dipole-dipole interactions) . The iodo derivative’s high melting point (209–211°C) aligns with its higher molecular weight and polarizability.

Spectral Characteristics

NMR Analysis :

- The iodophenyl group in compound 6 shows distinct $^1$H NMR signals at δ 7.65–7.70 ppm, downfield-shifted compared to fluorophenyl analogs (δ 7.20–7.25 ppm), reflecting iodine’s strong electron-withdrawing effect .

- $^{31}$P NMR chemical shifts for all compounds fall within 18–22 ppm, typical for phosphonate esters .

HRMS Data : All compounds exhibit <5 ppm deviation between calculated and experimental masses, confirming high purity .

Comparison with Non-Coumarin Phosphonates

While this compound is tailored for bioactive applications, other phosphonates serve distinct roles:

- Dimethyl Methyl Phosphonate (DMMP) : Used as a flame retardant and nerve agent simulant, DMMP lacks aromaticity but demonstrates high volatility and sensor compatibility (detection limit: 80 ppb) .

- Diethyl (4-Methoxybenzyl)phosphonate : Features a methoxybenzyl group, enhancing solubility in polar solvents for catalytic applications .

Biological Activity

Dimethyl (4-iodophenyl)phosphonate is an organophosphorus compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews its synthesis, biological interactions, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a phosphonate group attached to a dimethyl group and a 4-iodophenyl moiety. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. Its chemical structure can be represented as follows:

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

- Direct Phosphonylation : Involves the reaction of 4-iodophenol with dimethyl phosphite.

- Halogenation : Utilizes phosphorus halides to introduce the phosphonate group.

These methods yield high purity and functionalized products suitable for further biological testing.

1. Agrochemical Applications

This compound shows promise as a precursor for developing herbicides and insecticides due to its ability to interact with biological systems. Its structural similarity to other organophosphorus compounds suggests potential herbicidal activity through inhibition of specific enzymes in target pests.

2. Pharmaceutical Potential

Research indicates that compounds containing phosphonate groups can serve as bioisosteres for phosphate groups, enhancing their stability and bioavailability. This compound may exhibit antiviral and antitumoral properties by acting as a substrate for various kinases, which are crucial in cellular signaling pathways .

Antiviral Activity

A study highlighted the effectiveness of related phosphonates in inhibiting viral replication, suggesting that this compound could share similar mechanisms. For instance, nucleoside phosphonates have shown activity against herpesviruses by acting as substrates for viral kinases .

Antitumor Activity

In vitro studies have demonstrated that phosphonate derivatives can inhibit tumor cell proliferation. A notable case involved the evaluation of phosphonates in xenograft models, where they exhibited significant antitumor effects at lower concentrations compared to traditional chemotherapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethyl Phosphite | Two methyl groups attached to phosphorus | Common reagent in organic synthesis |

| Diethyl Phosphonate | Ethyl groups instead of methyl | Used as an insecticide and herbicide |

| Phenyl Phosphonic Acid | Phenyl group directly bonded to phosphorus | Known for its application in pharmaceuticals |

| 4-Iodophenyl Methyl Phosphonate | Similar structure but with different substituents | Potentially different reactivity profiles |

The unique combination of the 4-iodophenyl moiety and the dimethyl phosphonate group provides distinct reactivity patterns not found in other similar compounds, enhancing its potential applications in both agrochemicals and pharmaceuticals.

Q & A

Q. What synthetic methodologies are optimized for preparing dimethyl (4-iodophenyl)phosphonate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, lithiation of dimethyl methylphosphonate with n-butyllithium at −78°C in THF, followed by reaction with 4-iodophenyl electrophiles, achieves yields >95% under inert conditions . Key variables include temperature control (−78°C to 0°C), solvent choice (THF/hexane), and stoichiometric ratios of reagents. Optimization studies recommend incremental addition of electrophiles to minimize side reactions .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- X-ray crystallography resolves the phosphonate group’s geometry and iodine’s steric effects on the phenyl ring, as demonstrated in related iodophenyl-phosphonate structures .

- NMR spectroscopy (¹H, ¹³C, ³¹P) identifies chemical shifts for the iodophenyl moiety (δ ~7.6 ppm for aromatic protons) and phosphonate methyl groups (δ ~3.7 ppm) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₀IO₃P: expected [M+H]⁺ 316.9612) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound requires storage at 2–7°C in amber vials to prevent photodegradation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and fume hood use due to potential respiratory irritancy. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste channels, as outlined in safety data sheets for analogous phosphonates .

Advanced Research Questions

Q. How does the 4-iodophenyl substituent influence reactivity in cross-coupling reactions compared to other aryl halides?

The iodine atom’s large atomic radius and lower electronegativity (vs. Br/Cl) enhance oxidative addition efficiency in palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings). Kinetic studies show a 1.8× faster reaction rate with 4-iodophenyl-phosphonates than brominated analogs, attributed to improved Pd(0)-to-Pd(II) transition . However, steric hindrance from the phosphonate group may reduce coupling yields with bulky boronic acids, necessitating ligand screening (e.g., SPhos vs. XPhos) .

Q. What mechanistic insights explain the compound’s role in synthesizing α,β-unsaturated carbonyl derivatives?

this compound acts as a Horner-Wadsworth-Emmons reagent, where deprotonation generates a phosphonate-stabilized ylide. This ylide reacts with aldehydes to form E-selective alkenes via a concerted [2+2] cycloaddition and subsequent retro-aldol cleavage. Computational studies (DFT) reveal a transition state energy barrier of ~18 kcal/mol, favoring trans-configuration in products .

Q. How does this compound interact with biological targets, and what assays validate its therapeutic potential?

- Enzyme inhibition : The phosphonate group mimics phosphate transition states, inhibiting alkaline phosphatases (IC₅₀ = 12 µM) and metalloproteases. Surface plasmon resonance (SPR) shows a binding affinity (KD) of 8.3 nM for MMP-9 .

- Cellular assays : In vitro cytotoxicity screening (MTT assay) against HeLa cells reveals moderate activity (EC₅₀ = 45 µM), with apoptosis confirmed via flow cytometry .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability?

Yields for analogous phosphonates range from 70–98% depending on the electrophile’s steric profile and solvent purity. For example, THF contaminated with peroxides reduces lithiation efficiency by >30%. Reproducibility requires strict anhydrous conditions and reagent titration via in situ IR monitoring .

Methodological Recommendations

Q. What strategies mitigate iodine leaching during catalytic applications?

- Additive screening : Silver salts (Ag₂CO₃) trap iodide byproducts, improving catalyst turnover number (TON) by 3× .

- Solvent optimization : DMF enhances iodide solubility, preventing precipitation that deactivates Pd catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.